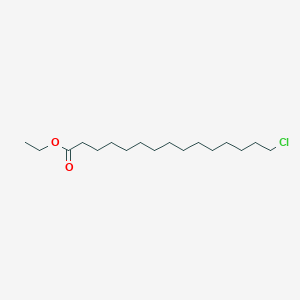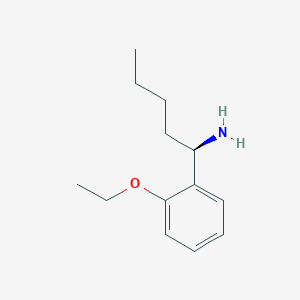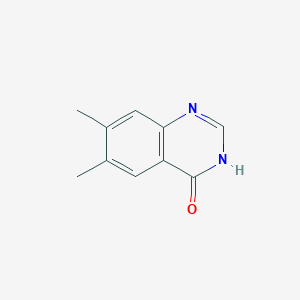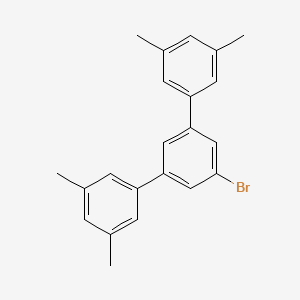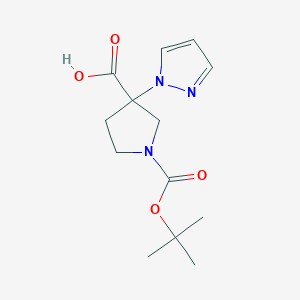
(3S)-3-(methylsulfanyl)pyrrolidine
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
(3S)-3-(methylsulfanyl)pyrrolidine is an organic compound characterized by a pyrrolidine ring substituted with a methylsulfanyl group at the third position
準備方法
Synthetic Routes and Reaction Conditions: The synthesis of (3S)-3-(methylsulfanyl)pyrrolidine typically involves the following steps:
Starting Material: The synthesis begins with the preparation of the pyrrolidine ring, which can be achieved through various methods such as the reduction of pyrrole or the cyclization of amino alcohols.
Introduction of the Methylsulfanyl Group: The methylsulfanyl group can be introduced via nucleophilic substitution reactions. For example, a thiol (such as methanethiol) can be reacted with a suitable leaving group on the pyrrolidine ring under basic conditions to form the desired product.
Industrial Production Methods: In an industrial setting, the production of this compound may involve:
Large-Scale Synthesis: Utilizing continuous flow reactors to ensure consistent reaction conditions and high yield.
Purification: Employing techniques such as distillation, crystallization, or chromatography to purify the final product.
化学反応の分析
Types of Reactions: (3S)-3-(methylsulfanyl)pyrrolidine can undergo various chemical reactions, including:
Oxidation: The methylsulfanyl group can be oxidized to form sulfoxides or sulfones using oxidizing agents such as hydrogen peroxide or m-chloroperoxybenzoic acid.
Reduction: The compound can be reduced to remove the methylsulfanyl group, typically using reducing agents like lithium aluminum hydride.
Substitution: The methylsulfanyl group can be substituted with other functional groups through nucleophilic substitution reactions.
Common Reagents and Conditions:
Oxidation: Hydrogen peroxide, m-chloroperoxybenzoic acid.
Reduction: Lithium aluminum hydride, sodium borohydride.
Substitution: Alkyl halides, nucleophiles such as amines or alcohols.
Major Products Formed:
Oxidation: Sulfoxides, sulfones.
Reduction: Pyrrolidine derivatives without the methylsulfanyl group.
Substitution: Various substituted pyrrolidine derivatives.
科学的研究の応用
(3S)-3-(methylsulfanyl)pyrrolidine has several applications in scientific research, including:
Medicinal Chemistry: It is used as a building block in the synthesis of pharmaceutical compounds, particularly those targeting neurological disorders.
Organic Synthesis: The compound serves as an intermediate in the synthesis of more complex molecules.
Biological Studies: It is used in studies investigating the effects of sulfur-containing compounds on biological systems.
Industrial Applications: The compound is utilized in the production of agrochemicals and other specialty chemicals.
作用機序
The mechanism of action of (3S)-3-(methylsulfanyl)pyrrolidine depends on its specific application. In medicinal chemistry, it may interact with various molecular targets such as enzymes or receptors, modulating their activity. The methylsulfanyl group can influence the compound’s binding affinity and selectivity towards these targets, thereby affecting its biological activity.
類似化合物との比較
(3S)-3-(ethylsulfanyl)pyrrolidine: Similar structure with an ethylsulfanyl group instead of a methylsulfanyl group.
(3S)-3-(propylsulfanyl)pyrrolidine: Contains a propylsulfanyl group.
(3S)-3-(butylsulfanyl)pyrrolidine: Contains a butylsulfanyl group.
Comparison:
Structural Differences: The primary difference lies in the length of the alkyl chain attached to the sulfur atom.
Chemical Properties: These differences can influence the compound’s solubility, reactivity, and biological activity.
Uniqueness: (3S)-3-(methylsulfanyl)pyrrolidine is unique due to its specific balance of hydrophobicity and steric effects, which can affect its interaction with molecular targets.
特性
分子式 |
C5H11NS |
|---|---|
分子量 |
117.22 g/mol |
IUPAC名 |
(3S)-3-methylsulfanylpyrrolidine |
InChI |
InChI=1S/C5H11NS/c1-7-5-2-3-6-4-5/h5-6H,2-4H2,1H3/t5-/m0/s1 |
InChIキー |
YRUWMEUBLIEWGY-YFKPBYRVSA-N |
異性体SMILES |
CS[C@H]1CCNC1 |
正規SMILES |
CSC1CCNC1 |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


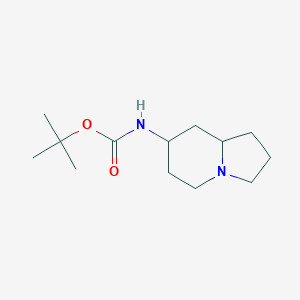


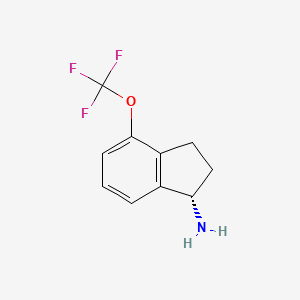

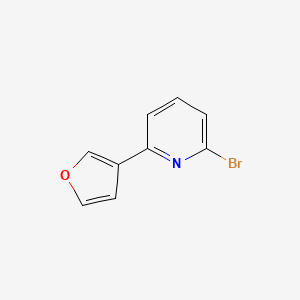
![2-(m-Tolyl)-5,6-dihydro-4H-pyrrolo[1,2-b]pyrazole-3-carboxylic acid](/img/structure/B15222561.png)
